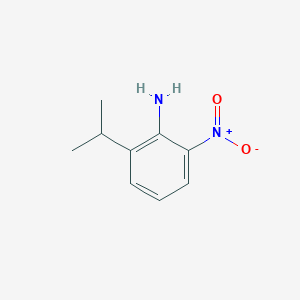

2-Isopropyl-6-nitrobenzenamine

Descripción general

Descripción

2-Isopropyl-6-nitrobenzenamine is a chemical compound with the molecular formula C9H12N2O2 . It is used in various applications in the chemical industry .

Synthesis Analysis

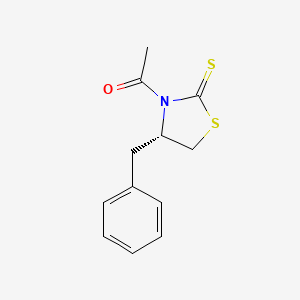

The synthesis of 2-Isopropyl-6-nitrobenzenamine and its derivatives has been discussed in several studies . For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .Molecular Structure Analysis

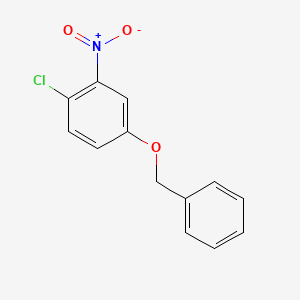

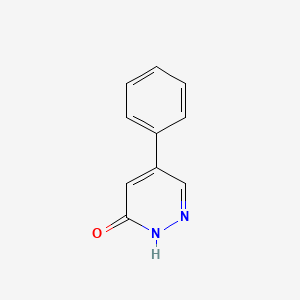

The molecular structure of 2-Isopropyl-6-nitrobenzenamine consists of a benzene ring with a nitro group (NO2) and an isopropyl group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-6-nitrobenzenamine such as its density, melting point, boiling point, and molecular weight are provided by various chemical databases .Aplicaciones Científicas De Investigación

Antitumor Activity

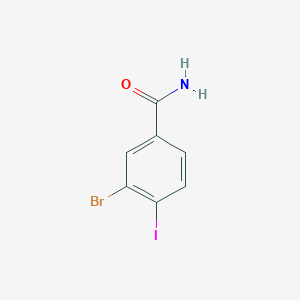

The study of nitro group-containing compounds has revealed their potential as effective anticancer drugs. Researchers have synthesized a series of 2,4,6-trinitroaniline derivatives to explore their antitumor activities. Notably, compounds like N-phenyl-2,4,6-trinitroaniline , N-(2,4,6-trinitrophenyl)naphthalen-1-amine , and N-(3-nitrophenyl)-2,4,6-trinitroaniline exhibit promising anti-proliferative effects on hepatoma cells. Some of these derivatives even outperform the widely used chemotherapy drug cisplatin. Additionally, they downregulate the cell cycle checkpoint protein cyclin D1, suggesting their potential as novel antitumor agents .

Apoptosis Induction

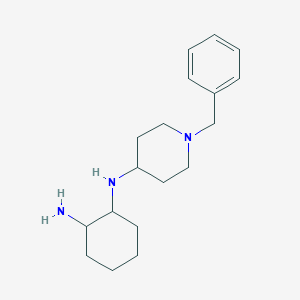

Certain derivatives, including N-isopropyl-2,4,6-trinitroaniline and N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine , induce intrinsic apoptosis by modulating the Bax/Bcl-2 expression ratio. This mechanism holds promise for targeted cancer therapy .

Metastasis Inhibition

The same derivatives that induce apoptosis also inhibit the metastatic activity of hepatoma cells. Colony formation and wound healing assays confirm their potential in preventing cancer spread .

Pharmaceutical Research

Given its unique structure, 2-ISOPROPYL-6-NITROANILINE may serve as a scaffold for designing novel pharmaceuticals. Medicinal chemists can modify its functional groups to create derivatives with specific biological activities.

Mecanismo De Acción

Target of Action

Nitro group-containing compounds are known to have various therapeutic applications, including in the treatment of cancer .

Mode of Action

Nitroanilines, in general, are known to undergo various intra- and intermolecular interactions . The nitro group in these compounds has strong electron-withdrawing tendencies, which can lead to various chemical reactions .

Biochemical Pathways

Nitro group-containing compounds are known to have various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . These properties suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 1802 g/mol , which may influence its absorption and distribution in the body.

Result of Action

Nitro group-containing compounds are known to have various therapeutic effects, including anticancer activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-6-nitroaniline. For instance, in aerobic sewage treatment plants, certain aromatic amines, including 4-isopropylaniline, were found to be mostly degraded, with biodegradation and removal rates of 54.1% . This suggests that environmental conditions such as the presence of oxygen and microbial activity can influence the fate of 2-Isopropyl-6-nitroaniline.

Propiedades

IUPAC Name |

2-nitro-6-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(9(7)10)11(12)13/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXCSITLKQDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507809 | |

| Record name | 2-Nitro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-6-(propan-2-yl)aniline | |

CAS RN |

79858-67-6 | |

| Record name | 2-Nitro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

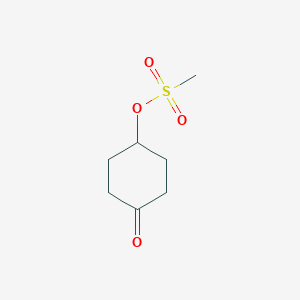

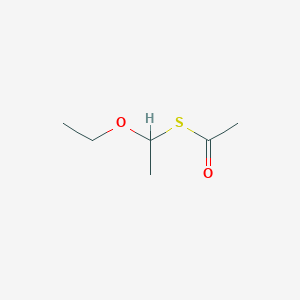

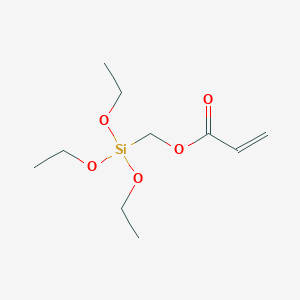

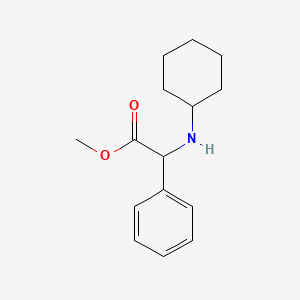

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)